molecular formula C13H11Cl2N5 B15214614 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- CAS No. 669774-95-2

9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-

Cat. No.: B15214614
CAS No.: 669774-95-2
M. Wt: 308.16 g/mol
InChI Key: MRUQZDOMMZBNAW-UHFFFAOYSA-N
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Description

6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine is a synthetic compound belonging to the purine class of heterocyclic organic compounds. This compound is characterized by the presence of a purine ring system substituted with a chloro group at the 6-position and a 4-(chloromethyl)benzyl group at the 9-position. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups at the 6-position and the 4-(chloromethyl)benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products

    Nucleophilic Substitution: Substitution of the chloro groups can yield various substituted purine derivatives.

    Oxidation and Reduction: These reactions can lead to the formation of oxidized or reduced purine derivatives.

Scientific Research Applications

6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The chloro and benzyl groups enhance its binding affinity and selectivity towards these targets, leading to inhibition of enzyme activity and modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-9-benzylpurine: Similar structure but lacks the 4-(chloromethyl) group.

    6-Chloro-9-(4-fluorobenzyl)-9H-purine: Similar structure with a fluorine atom instead of a chlorine atom at the 4-position.

Uniqueness

6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine is unique due to the presence of both chloro and 4-(chloromethyl)benzyl groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential as a versatile intermediate in the synthesis of various purine derivatives .

Properties

CAS No.

669774-95-2

Molecular Formula

C13H11Cl2N5

Molecular Weight

308.16 g/mol

IUPAC Name

6-chloro-9-[[4-(chloromethyl)phenyl]methyl]purin-2-amine

InChI

InChI=1S/C13H11Cl2N5/c14-5-8-1-3-9(4-2-8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19)

InChI Key

MRUQZDOMMZBNAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)N)CCl

Origin of Product

United States

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